trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid
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Overview
Description
trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a propanoyl amino group linked to a chromen-7-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid typically involves multiple steps:
Formation of the chromen-7-yl moiety: This can be achieved through the reaction of 7-hydroxy-4-methyl coumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone.
Attachment of the propanoyl group: The chromen-7-yl moiety is then reacted with propargyl bromide under similar conditions to introduce the propanoyl group.
Coupling with cyclohexanecarboxylic acid: The final step involves coupling the intermediate with trans-4-aminomethylcyclohexanecarboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-7-yl moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the propanoyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium azide (NaN3) and various alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as anti-inflammatory, antioxidant, or antimicrobial activities, making it a candidate for drug development.
Medicine
In medicine, the compound could be investigated for its therapeutic potential
Industry
In the industrial sector, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid likely involves interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate
- 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid
Uniqueness
The uniqueness of trans-4-[({2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid lies in its combination of a cyclohexane ring with a chromen-7-yl moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C23H29NO6 |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
4-[[2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxypropanoylamino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C23H29NO6/c1-12-13(2)23(28)30-20-14(3)19(10-9-18(12)20)29-15(4)21(25)24-11-16-5-7-17(8-6-16)22(26)27/h9-10,15-17H,5-8,11H2,1-4H3,(H,24,25)(H,26,27) |
InChI Key |
WLYWCBGRFRSDSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(C)C(=O)NCC3CCC(CC3)C(=O)O)C |
Origin of Product |
United States |
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